N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(5-benzoylthiophen-2-yl)methyl]-N-[(4-chlorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c22-16-8-6-14(7-9-16)12-23-20(26)21(27)24-13-17-10-11-18(28-17)19(25)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLJOWNPIPJTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((5-benzoylthiophen-2-yl)methyl)-N2-(4-chlorobenzyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, while also providing data tables to summarize key findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzoyl thiophene moiety, which is known for its diverse biological activities.
- A chlorobenzyl group that may enhance its interaction with biological targets.
Though specific mechanisms for this compound are not extensively documented, related compounds often exhibit activities through modulation of various biological pathways, including:
- Inhibition of enzymes involved in inflammatory processes.
- Interaction with receptors , potentially influencing signaling pathways relevant to cancer and inflammatory diseases.
Biological Activity Overview
The biological activity of this compound can be categorized based on various studies:
Anticancer Activity
Recent studies suggest that similar oxalamides exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with structural similarities have shown:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis through the activation of caspases.
Anti-inflammatory Properties
Research indicates that compounds containing thiophene rings can exert anti-inflammatory effects. This may involve:
- Downregulation of pro-inflammatory cytokines .
- Inhibition of NF-kB signaling pathway .
Data Summary
The following table summarizes findings from various studies regarding the biological activity of similar compounds:
Case Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that a compound structurally similar to this compound significantly inhibited the growth of lung cancer cells by triggering mitochondrial apoptosis pathways.
- Research on Inflammatory Response : Another study focused on the anti-inflammatory effects of thiophene derivatives found that these compounds could effectively lower inflammatory markers in animal models, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- Compared to flavoring agents like S336, the target’s 4-chlorobenzyl group introduces electron-withdrawing character, which may alter solubility and metabolic stability .
Key Observations :
- The target compound’s synthesis likely follows General Procedure 1 (evidenced in ), involving oxalyl chloride-mediated coupling.
- Lower yields in analogs (e.g., 23% for Compound 56) suggest steric hindrance or reactivity challenges with bulky substituents, which may also apply to the target’s benzoylthiophene group.
Physicochemical Properties
Key Observations :
- The target’s benzoylthiophene increases molar mass and LogP compared to simpler analogs, suggesting higher lipophilicity and membrane permeability.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
